molecular formula C9H18O2 B13812532 Propyl 2-ethylbutanoate CAS No. 5129-46-4

Propyl 2-ethylbutanoate

Cat. No.: B13812532
CAS No.: 5129-46-4
M. Wt: 158.24 g/mol
InChI Key: KFDSUDXOCFQKIN-UHFFFAOYSA-N
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Description

Significance and Context within Organic Chemistry Research

Propyl 2-ethylbutanoate, also known as propyl 2-ethylbutyrate, is an ester of 2-ethylbutanoic acid and propanol (B110389). nih.govnist.gov Within organic chemistry, its significance primarily stems from its identity as a volatile organic compound (VOC) contributing to the natural aroma of various fruits and food products. ashs.org Research has identified it as a volatile component in tropical fruits like durian. ashs.org The study of such natural flavor compounds is crucial for food science, helping to understand the chemical basis of taste and smell. Esters, as a class of compounds, are abundant in nature and are known for their pleasant scents, making them a key area of study in the chemistry of natural products. libretexts.orglibretexts.org

Historical Perspectives in Chemical Synthesis and Characterization of this compound

The synthesis of simple esters like this compound is historically rooted in the classic Fischer esterification reaction, first described by Emil Fischer. uobaghdad.edu.iqausetute.com.au This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental and widely taught method for ester synthesis. ausetute.com.au Early characterization would have relied on physical properties such as boiling point and refractive index. With the advent of modern analytical techniques, characterization has become far more precise. Spectroscopic methods developed throughout the 20th century, such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), have become indispensable for the unambiguous identification and structural elucidation of compounds like this compound. nist.govorgchemboulder.com The National Institute of Standards and Technology (NIST) maintains a reference database that includes mass spectrum data for this compound, which serves as a standard for its identification. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5129-46-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

propyl 2-ethylbutanoate

InChI

InChI=1S/C9H18O2/c1-4-7-11-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3

InChI Key

KFDSUDXOCFQKIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Propyl 2 Ethylbutanoate

Chemical Synthesis Pathways and Optimized Reaction Conditions

The primary route for synthesizing Propyl 2-ethylbutanoate is through the esterification of 2-ethylbutanoic acid with 1-propanol (B7761284). The optimization of this reaction is crucial for maximizing yield and purity.

The most fundamental method for synthesizing this compound is the Fischer-Speier esterification. This classical approach involves the reaction of 2-ethylbutanoic acid with an excess of 1-propanol in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it is formed. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Modern approaches to esterification focus on accelerating the reaction rate and improving yields. These can include the use of microwave irradiation or ultrasound to provide the necessary energy for the reaction, often leading to significantly reduced reaction times compared to conventional heating.

Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants. For the synthesis of this compound, strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (TsOH) are commonly employed. masterorganicchemistry.comresearchgate.net

Research on the esterification of structurally similar acids, such as propanoic acid, provides valuable insights into optimizing conditions. Studies show that increasing the molar ratio of alcohol to acid, the catalyst concentration, and the reaction temperature generally increases the reaction rate and final yield. researchgate.netceon.rs For instance, in the synthesis of n-propyl propanoate using a sulfuric acid catalyst, a maximum yield of 96.9% was achieved at 65°C with a propanoic acid/1-propanol/catalyst molar ratio of 1/10/0.20 over 210 minutes. ceon.rs Such findings suggest that similar conditions would be highly effective for the synthesis of this compound.

Table 1: Effect of Reaction Conditions on Ester Yield (Homogeneous Catalysis) Data adapted from studies on similar short-chain esters to illustrate general principles applicable to this compound synthesis.

Parameter Varied Condition A Yield A (%) Condition B Yield B (%) Reference
Temperature 35°C 83.7 65°C 96.9 ceon.rs
Molar Ratio (Acid:Alcohol) 1:1 ~60 1:10 96.9 researchgate.netceon.rs
Catalyst Conc. (mol ratio) 1:10:0.05 ~85 1:10:0.20 96.9 researchgate.netceon.rs

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture, allowing for catalyst recycling and a cleaner product stream. researchgate.net

Common solid acid catalysts used for esterification include:

Ion-Exchange Resins: Macroreticular polymeric resins with sulfonic acid groups, such as Amberlyst-15 and Dowex 50W, are highly effective for esterification reactions. lsbu.ac.uk They are temperature-sensitive but are suitable for the relatively low temperatures used in many ester syntheses. lsbu.ac.uk

Zeolites: These are microporous, crystalline aluminosilicates with strong acidic sites that can catalyze esterification. Their shape-selective nature can sometimes offer enhanced selectivity. lsbu.ac.uk

Immobilized Enzymes: Lipases can be immobilized on solid supports, functioning as highly selective heterogeneous biocatalysts for ester synthesis. This approach is a cornerstone of green chemistry. lsbu.ac.uk

Table 2: Comparison of Catalytic Systems for Ester Synthesis

Catalyst Type Catalyst Example Phase Key Advantages Key Disadvantages Reference
Homogeneous Sulfuric Acid (H₂SO₄) Liquid High activity, low cost Difficult to separate, corrosive, waste generation researchgate.net
Heterogeneous Amberlyst-15 Solid Easy separation, reusable, non-corrosive Lower activity than H₂SO₄, temperature limitations lsbu.ac.uk
Biocatalyst Immobilized Lipase (B570770) Solid High selectivity, mild conditions, biodegradable Higher cost, potential for lower stability lsbu.ac.ukebi.ac.uk

Green chemistry principles encourage the development of synthetic routes that are environmentally benign. For this compound, this primarily involves the use of biocatalysts and process intensification techniques.

Enzymatic synthesis using lipases is a prominent green alternative. Lipases operate under mild conditions (typically 30-60°C) and exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts. ebi.ac.ukresearchgate.net The synthesis of other short-chain esters, like ethyl butyrate (B1204436), using immobilized lipase has demonstrated high conversion yields, reaching up to 90% when water is removed from the reaction medium using molecular sieves. ebi.ac.uk

The use of solid heterogeneous catalysts, as described previously, is also a green approach as it reduces waste by allowing catalyst recycling. lsbu.ac.uk Furthermore, process intensification techniques such as reactive distillation can be employed. In this setup, the reaction and separation of products occur simultaneously in a single unit. As this compound is formed, the lower-boiling water byproduct is continuously removed, driving the reaction towards completion and achieving high conversions with stoichiometric reactant ratios. lsbu.ac.uk

Beyond traditional esterification, novel synthetic routes offer alternative pathways to this compound and its derivatives. One such strategy involves the reaction of a carboxylic acid with an epoxide. A patented method describes the synthesis of a related ester, 2-ethylbutyrate-(3-chloro-2-hydroxy)propyl ester, by reacting 2-ethylbutanoic acid with 2-chloromethyloxirane (an epoxide). google.com This reaction is catalyzed by a system of ferric chloride (FeCl₃) and pyridine (B92270) at 50°C, achieving a high yield of 96.0%. google.com This demonstrates a non-traditional method for forming the ester linkage by ring-opening an epoxide rather than by the condensation of an alcohol and acid.

Another advanced concept is the dehydrogenative coupling of alcohols. Catalytic systems, such as those based on ruthenium pincer complexes, can facilitate the direct conversion of a primary alcohol into a dimer ester with the liberation of hydrogen gas (H₂). wiley-vch.de While not a direct synthesis from the acid and alcohol, this method represents a highly atom-economical, albeit complex, approach to ester formation that avoids the production of water as a byproduct.

Catalytic Systems in the Synthesis of this compound

Chemoenzymatic and Enzymatic Synthesis of this compound

The synthesis of esters through biological catalysts, particularly enzymes, offers a sustainable alternative to traditional chemical methods. These biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov Lipases are the most commonly used enzymes for esterification due to their broad substrate specificity and high stability in organic solvents. conicet.gov.arresearchgate.net

Biocatalysts and Enzyme Engineering for Ester Production

The choice of biocatalyst is critical for the efficient synthesis of this compound. This ester is formed from the reaction of 2-ethylbutanoic acid and propanol (B110389). The branched nature of 2-ethylbutanoic acid can present a challenge for some enzymes due to steric hindrance around the active site. nih.gov

Lipases as Key Biocatalysts:

Lipases (EC 3.1.1.3) are hydrolases that, under low water conditions, can effectively catalyze esterification reactions. conicet.gov.arresearchgate.net Several lipases have been investigated for the synthesis of branched-chain esters, with Candida antarctica lipase B (CalB) showing particular promise. nih.govtandfonline.com CalB, often used in an immobilized form such as Novozym® 435, has demonstrated high efficiency in catalyzing the synthesis of esters from both branched acids and branched alcohols. nih.govresearchgate.net

Enzyme Engineering:

While commercially available lipases are effective, enzyme engineering techniques can further enhance their properties for specific applications. Techniques such as directed evolution and site-directed mutagenesis can be employed to improve a lipase's activity, stability, and selectivity towards sterically demanding substrates like 2-ethylbutanoic acid. By modifying the amino acid sequence around the active site, it is possible to create a biocatalyst tailored for the synthesis of this compound, potentially leading to higher conversion rates and yields.

Advanced Analytical Characterization of Propyl 2 Ethylbutanoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Propyl 2-ethylbutanoate

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, a complete analysis using ¹H NMR, ¹³C NMR, and various 2D NMR techniques allows for the full assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts and multiplicities are key to assigning each proton to its specific position in the molecule.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, methylene, methyl). Predicted spectral data is often used in the absence of experimentally acquired spectra.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
10.93 (t)10.5
21.65 (sextet)21.9
34.02 (t)66.2
42.18 (p)48.9
51.55 (m)25.4
60.88 (t)12.0
71.55 (m)25.4
80.88 (t)12.0
9-176.5

Note: Predicted data is generated from computational models and may differ slightly from experimental values. t = triplet, sextet, p = pentet, m = multiplet.

Advanced pulse sequences, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments made from the standard ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule, providing a complete and unambiguous structural correlation.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the propyl group (H-1 with H-2, and H-2 with H-3) and within the ethyl groups of the butanoate moiety (H-5 with H-6, and H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the triplet at ~4.02 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~66.2 ppm in the ¹³C NMR spectrum, confirming this as the -O-CH₂- group of the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C-9), and for connecting different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the protons on C-3 to the carbonyl carbon C-9, and from the methine proton on C-4 to the carbonyl carbon C-9, confirming the ester linkage.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for deducing its structure based on its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₉H₁₈O₂) is calculated to be 158.1307 g/mol . nih.gov An experimental HRMS measurement would confirm this exact mass, thereby verifying the molecular formula of the compound.

Interactive Data Table: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₉H₁₈O₂158.1307

In a typical electron ionization (EI) mass spectrum, this compound undergoes fragmentation, leading to a series of characteristic ions. The NIST WebBook provides an electron ionization mass spectrum for this compound. nist.govnist.gov Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and induce further fragmentation, providing detailed information about the fragmentation pathways.

The fragmentation of esters is well-documented and typically involves several key processes:

McLafferty Rearrangement: A common fragmentation pathway for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For this compound, this can lead to the formation of a charged enol and a neutral alkene.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is also a prominent fragmentation route. This can result in the loss of the propoxy group (-OCH₂CH₂CH₃) or the propyl group from the butanoate chain.

Cleavage of the Alkoxy Group: The bond between the carbonyl carbon and the alkoxy oxygen can cleave, leading to the formation of an acylium ion.

A plausible fragmentation pathway for this compound based on its EI-MS would show characteristic fragment ions that can be attributed to these mechanisms, allowing for the confirmation of the structure.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and functional group characterization of molecules. These methods probe the quantized vibrational energy states of a molecule, providing a unique spectral fingerprint based on its specific covalent bonds and geometry.

The analysis of the vibrational spectra of this compound allows for the unambiguous identification of its key functional groups. The ester functional group, which is central to the molecule's structure, gives rise to several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band in the IR spectrum. Another key feature is the C-O stretching vibrations of the ester linkage. The spectrum is further defined by various C-H stretching and bending vibrations originating from the propyl and ethyl groups.

While detailed Raman spectroscopic studies specifically on this compound are not widely published, the principles of vibrational analysis are transferable. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which would provide complementary information to the IR spectrum, especially in the skeletal region of the molecule.

In practical applications, Fourier-transform infrared (FTIR) spectroscopy has been successfully employed to identify this compound in complex mixtures. For instance, an analysis of e-liquid samples utilized an FTIR spectrometer with a diamond attenuated total reflectance (ATR) module, recording spectra in the 4000 to 600 cm⁻¹ range to identify constituents, including this compound. nih.gov Theoretical studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands observed in IR and Raman spectra. tandfonline.com

The principal vibrational modes for this compound can be assigned to specific wavenumber regions, as summarized in the table below.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H StretchingAlkyl (CH₂, CH₃)2850 - 3000Strong/Medium
C=O StretchingEster Carbonyl1735 - 1750Strong
C-H BendingAlkyl (CH₂, CH₃)1350 - 1480Variable
C-O StretchingEster (O-C-C)1150 - 1300Strong
C-O StretchingEster (C-O-C)1000 - 1150Strong

Advanced Chromatographic Techniques for this compound Analysis

Chromatography is the cornerstone for separating and analyzing volatile organic compounds like this compound from complex samples. Advanced techniques, particularly in gas and liquid chromatography, offer high resolution, sensitivity, and specificity.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. nist.gov The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase within a capillary column. For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. embrapa.brnih.gov GC×GC utilizes two columns with different stationary phases, allowing for a much higher peak capacity and the resolution of compounds that would otherwise co-elute in a one-dimensional separation. embrapa.brresearchgate.net

The successful separation of this compound by GC is critically dependent on the selection of an appropriate stationary phase and the optimization of the oven temperature program.

Stationary Phases: The choice of stationary phase is dictated by the polarity of the analyte and the matrix.

Non-polar phases: Columns such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, RTX-5ms) are commonly used for general-purpose analysis of volatile compounds. nih.govnih.gov this compound has a reported Kovats retention index of 1005 on a standard non-polar phase, which is a standardized measure of its retention time. nih.govchemeo.com

Polar phases: For more complex mixtures where separation from other polar or non-polar compounds is challenging, polar stationary phases like those based on polyethylene (B3416737) glycol (e.g., DB-WAX, HP-Innowax) are employed. mdpi.comashs.orgcabidigitallibrary.org The use of a polar column in the second dimension of a GCxGC setup is common for achieving orthogonal separation. nih.gov

Temperature Programs: The temperature program is optimized to ensure adequate separation of analytes in a reasonable time. A typical program starts at a low temperature (e.g., 35-40°C) to trap and focus volatile compounds at the head of the column, followed by a controlled ramp up to a final temperature (e.g., 230-250°C) to elute less volatile components. nih.govmdpi.com

Matrix/StudyStationary PhaseTemperature ProgramReference
Distilled LiquorsRTX-5ms (30m x 0.25mm)30°C (5 min hold), ramp 6°C/min to 225°C (30 min hold) nih.gov
Langjiu LiquorHP-Innowax (60m x 0.25mm)40°C (6 min hold), ramp 3°C/min to 100°C, then 5°C/min to 230°C (20 min hold) mdpi.com
StrawberriesNot specified40°C (3 min hold), ramp 5°C/min to 80°C, then 10°C/min to 160°C, and other ramps to 230°C mdpi.com
Chardonnay Wines (GCxGC)Not specified35°C (5 min hold), ramp 3°C/min to 250°C (5 min hold) embrapa.br

Coupling gas chromatography with mass spectrometry provides definitive identification of separated compounds. The mass spectrometer fragments the eluting molecules in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint.

GC-MS: This technique is widely used for the identification of this compound in various complex matrices. For example, it has been identified as a volatile component in durian fruit using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. ashs.orgashs.orgashs.org The electron ionization (EI) mass spectrum of this compound is characterized by key fragment ions. nih.gov The NIST Mass Spectrometry Data Center reports characteristic ions at mass-to-charge ratios (m/z) of 43, 71, and 117. nist.govnih.gov

GC×GC-MS: For exceptionally complex samples like essential oils or food aromas, GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) is the state-of-the-art. sci-hub.se This technique offers enhanced separation and sensitivity, allowing for the detection and identification of trace components. embrapa.br For instance, GC×GC-TOFMS has been used to putatively identify propyl-2-methylbutanoate, a structural isomer of this compound, in peppermint essential oil, demonstrating the power of the technique to resolve closely related compounds. sci-hub.senih.gov The structured nature of GC×GC chromatograms, where chemically similar compounds elute in ordered patterns, further aids in the identification process. sci-hub.se

While GC is the method of choice for a volatile ester like this compound, liquid chromatography (LC) plays a crucial role in the analysis of related, but less volatile or non-volatile, compounds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are used when analytes are thermally unstable or have low volatility.

Chiral Chromatography for Enantiomeric Purity and Separation of this compound Analogues

The determination of enantiomeric purity is a critical aspect of chemical analysis, particularly for chiral compounds where the biological and sensory properties of enantiomers can differ significantly. For esters such as this compound and its analogues, which are often found in flavors and fragrances, chiral chromatography is the primary technique for separating and quantifying the individual enantiomers. This section explores the application of chiral gas chromatography (GC) for the analysis of these compounds.

Chiral gas chromatography is a powerful tool for the direct enantioseparation of volatile compounds. The most common approach involves the use of chiral stationary phases (CSPs), which are capable of forming transient diastereomeric complexes with the enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. Cyclodextrin derivatives are among the most widely used and effective CSPs for the analysis of flavor and fragrance compounds, including esters. researchgate.netcore.ac.uk

The separation of 2-alkyl-branched esters, which are structural analogues of this compound, has been successfully achieved using cyclodextrin-based CSPs. Modified cyclodextrins, such as those with alkyl or acetyl groups, provide a chiral environment within the GC column that enables the resolution of enantiomers. tum.de Multidimensional gas chromatography (MDGC) can further enhance the separation of chiral compounds in complex matrices by utilizing a pre-separation on a non-chiral column before transferring the heart-cut containing the target analytes to a second column with a chiral stationary phase. researchgate.netoup.comnih.govresearchgate.net

Research into the enantioseparation of 2-methylbutanoate esters, which are close analogues of this compound, provides valuable insights into the chromatographic behavior of this class of compounds. A study utilizing a modified γ-cyclodextrin stationary phase (2,3-MOM-6-TBDMS-γ-CD) demonstrated good enantioseparation for a series of 2-methylbutanoate esters. tum.de The separation factors (α) and resolutions (Rs) obtained in this study indicate the effectiveness of this type of CSP for resolving these chiral esters.

The following data table presents the research findings for the enantioseparation of various 2-methylbutanoate esters on a 2,3-EOM-6-TBDMS-γ-CD chiral stationary phase. These compounds serve as analogues for this compound.

Table 1: Enantioseparation Characteristics of 2-Methylbutanoate Esters on a 2,3-EOM-6-TBDMS-γ-CD Chiral Stationary Phase tum.de

CompoundTemperature (°C)kαRS
Methyl 2-methylbutanoate408.001.143.18
Ethyl 2-methylbutanoate4016.461.143.48
Propyl 2-methylbutanoate5019.231.083.24
iso-Propyl 2-methylbutanoate4018.761.142.73
Butyl 2-methylbutanoate6023.301.042.29

k = retention factor, α = separation factor, RS = resolution

The data demonstrates that as the alkyl chain of the ester group increases, the retention factor (k) generally increases. The separation factors (α) and resolution (Rs) values, which are measures of the separation efficiency, are consistently high, indicating baseline or near-baseline separation of the enantiomers for these analogues. For instance, ethyl 2-methylbutanoate shows a high resolution of 3.48 at 40 °C. tum.de These findings are crucial for developing analytical methods to assess the enantiomeric purity of this compound and related esters.

While gas chromatography is prevalent for volatile esters, high-performance liquid chromatography (HPLC) with chiral stationary phases also offers a viable, albeit less common, method for the enantioseparation of such compounds, particularly for less volatile analogues or for preparative-scale separations. tcichemicals.comnih.govmerckmillipore.com

Synthesis and Reaction Mechanisms

Fischer Esterification

Fischer esterification is the most common method for preparing esters. ausetute.com.au It involves the reaction of a carboxylic acid (2-ethylbutanoic acid) with an alcohol (propanol) in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). uobaghdad.edu.iq The reaction is an equilibrium process, and to favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of one reactant or by removing water as it is formed. uobaghdad.edu.iqmit.edu

The mechanism involves several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org

Nucleophilic attack by the alcohol (propanol) on the activated carbonyl carbon, forming a tetrahedral intermediate. uobaghdad.edu.iq

Proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of water as a leaving group and reformation of the carbonyl double bond, yielding a protonated ester.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final ester product, this compound. uobaghdad.edu.iq

Other Synthetic Methodologies

While Fischer esterification is common, other methods can be used to synthesize esters, often under milder conditions. A versatile method involves the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. libretexts.org For instance, 2-ethylbutanoyl chloride could be reacted with propanol (B110389) to form this compound. This reaction is typically faster and not reversible. mnstate.edu

Key Reaction Mechanisms (e.g., Hydrolysis, Transesterification)

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism follows the same steps but in the opposite direction, requiring the presence of excess water to drive the equilibrium toward the carboxylic acid and alcohol. libretexts.orglibretexts.org

Saponification (Base-Promoted Hydrolysis): In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the ester is irreversibly hydrolyzed. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the propoxide leaving group. The resulting 2-ethylbutanoic acid is then deprotonated by the base to form the carboxylate salt (sodium 2-ethylbutanoate). libretexts.orglibretexts.orgclearsynth.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) could produce methyl 2-ethylbutanoate and propanol. conicet.gov.ar

Reaction Chemistry and Kinetic Studies of Propyl 2 Ethylbutanoate

Hydrolysis and Transesterification Reactions

The chemical reactivity of propyl 2-ethylbutanoate, like other esters, is centered around the ester functional group. This group is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. Two significant reactions of this type are hydrolysis and transesterification.

Hydrolysis is the process where an ester reacts with water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst, the carbonyl oxygen of this compound is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orglibretexts.org Following a proton transfer and the elimination of propanol (B110389), the final products are 2-ethylbutanoic acid and propanol. The reaction is reversible, and to drive it towards completion, a large excess of water can be used, in accordance with Le Chatelier's principle. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When heated with a base, such as sodium hydroxide (B78521), this compound undergoes saponification. libretexts.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This is followed by the departure of the propoxide leaving group, which then deprotonates the newly formed 2-ethylbutanoic acid to yield a carboxylate salt (sodium 2-ethylbutanoate) and propanol. This reaction is effectively irreversible because the final deprotonation step is energetically favorable, and the resulting carboxylate anion is resistant to further nucleophilic attack. libretexts.org

Transesterification is the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. libretexts.org For instance, when this compound is refluxed with a different alcohol, such as methanol (B129727), the propyl group of the ester is exchanged for the methyl group from the alcohol. docbrown.infobrainly.com This results in the formation of methyl 2-ethylbutanoate and propanol. brainly.com The reaction is an equilibrium process, and the equilibrium constant is often close to one since the starting and resulting esters can have similar stability. libretexts.org To favor the formation of the desired product, a large excess of the reactant alcohol is often employed, or the alcohol by-product (in this case, propanol) is removed from the reaction mixture as it forms. libretexts.orgdocbrown.info

Oxidation and Degradation Pathways of this compound

The degradation of this compound in various environments is primarily governed by its reactions with oxidants and its behavior at high temperatures.

In the Earth's troposphere, organic compounds like this compound are primarily removed through reactions with photochemically generated radicals, most notably the hydroxyl (OH) radical during the day and the chlorine (Cl) atom in marine and coastal areas. nih.govresearchgate.net The dominant degradation mechanism is hydrogen atom abstraction from various C-H bonds within the ester molecule. researchgate.net

The reaction with Cl atoms is generally much faster than with OH radicals. researchgate.net The rate constants for reactions of Cl atoms with esters are often close to the gas kinetic limit. researchgate.net

Table 1: Atmospheric Rate Coefficients for Esters Similar to this compound at 296 ± 2 K

Reactant Ester Reaction with Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ Source
n-Propyl propanoate OH (2.70 ± 0.40) x 10⁻¹² nih.govresearchgate.net
n-Propyl propanoate Cl (5.50 ± 0.80) x 10⁻¹¹ nih.govresearchgate.net
Ethyl n-butanoate OH (4.94 ± 0.42) x 10⁻¹² nih.govresearchgate.net

This table is populated with data for structurally similar esters to provide an estimate of the reactivity of this compound.

The thermal decomposition of esters is a critical aspect of their behavior as biofuels and in high-temperature industrial processes. researchgate.net For many esters, particularly those with an available hydrogen atom on the beta-carbon of the alkyl group, a primary decomposition pathway is a unimolecular elimination reaction known as a retro-ene reaction. researchgate.net This process occurs through a six-membered cyclic transition state. researchgate.net

For this compound, this pathway involves the transfer of a hydrogen atom from the second carbon of the propyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond and a C-H bond. The products of this decomposition are propene and 2-ethylbutanoic acid.

The combustion of esters is a complex process involving a multitude of elementary reactions. researchgate.net Esters are considered model compounds for biodiesel, and their combustion kinetics have been the subject of numerous studies. univ-lorraine.frresearchgate.net The oxidation process in a flame involves initial H-abstraction reactions by radicals like H, O, and OH, followed by decomposition of the resulting ester radicals. univ-lorraine.fr The structure of the ester influences the reaction pathways and the formation of intermediate species. acs.org Kinetic models for the combustion of smaller esters like ethyl propanoate and methyl butanoate have been developed to predict their combustion behavior, including ignition delay times and flame speeds. researchgate.netresearchgate.net These models show that ester combustion chemistry involves a competition between chain-propagating unimolecular decomposition reactions and chain-branching reactions. researchgate.net

Photochemical Reactivity of this compound

The photochemical reactivity of a molecule describes its behavior when exposed to light. For an organic compound like this compound, this can involve direct photolysis or indirect photochemical processes.

Direct Photolysis : This process would involve the this compound molecule absorbing a photon of sufficient energy (typically in the UV region) to cause the cleavage of a chemical bond. The ester chromophore (O=C-O) has a weak n→π* absorption band around 210-220 nm. However, since this wavelength range is largely filtered out by the upper atmosphere, direct photolysis is generally not a significant atmospheric degradation pathway for simple saturated esters unless they are in environments with artificial UV sources.

Indirect Photochemical Reactions : As discussed in section 5.2.1, the most significant photochemical degradation pathway for this compound in the atmosphere is its reaction with photochemically generated radicals like OH. researchgate.net

Autoxidation : In the presence of oxygen and an initiating source of radicals (which can be formed photochemically), esters can undergo autoxidation. researchgate.net This is a free-radical chain reaction involving the formation of peroxyl radicals from the reaction of ester-derived radicals with molecular oxygen. These peroxyl radicals can then abstract hydrogen atoms from other ester molecules to form hydroperoxides, propagating the chain. researchgate.net The decomposition of these hydroperoxides can lead to a variety of degradation products, including alcohols, ketones, and smaller acids.

While specific photochemical studies on this compound are not extensively documented in the literature, the general principles of ester photochemistry and autoxidation apply. researchgate.net Some complex ester derivatives are specifically designed as chromophores for photochromic applications, where light induces reversible structural changes. google.com

Biosynthesis and Natural Occurrence of Propyl 2 Ethylbutanoate

Metabolic Pathways Leading to Propyl 2-ethylbutanoate in Biological Systems

As this compound is not recognized as a natural product, there are no established metabolic pathways leading to its formation in biological systems. However, we can hypothetically consider the necessary precursors and enzymatic steps that would be involved.

Precursor Identification and Enzymatic Transformations

The biosynthesis of this compound would necessitate the presence of two key precursors: 2-ethylbutanoic acid and 1-propanol (B7761284) .

2-Ethylbutanoic Acid: This branched-chain fatty acid has been reported in a limited number of natural sources, including the plant species Pelargonium graveolens (rose geranium) and Nicotiana tabacum (tobacco). nih.gov Its formation in these organisms is likely linked to amino acid metabolism, potentially involving the catabolism of isoleucine, which can be converted to 2-methylbutanoate, a structurally similar compound. Further enzymatic modifications could theoretically lead to 2-ethylbutanoic acid, though the specific enzymes and pathways have not been elucidated.

1-Propanol: This alcohol is a common volatile organic compound produced by various microorganisms, such as bacteria and yeasts, during fermentation processes. It can be formed from the reduction of propionaldehyde, which in turn can be derived from the catabolism of certain amino acids like threonine and methionine, or from the metabolism of odd-chain fatty acids.

The final step in the hypothetical biosynthesis would be the esterification of 2-ethylbutanoyl-CoA (the activated form of 2-ethylbutanoic acid) with 1-propanol.

Role of Alcohol Acyltransferases and Esterases in Biosynthesis

Alcohol Acyltransferases (AATs): This class of enzymes is primarily responsible for the synthesis of esters in a wide variety of organisms, contributing significantly to the flavor and aroma profiles of fruits and fermented beverages. nih.gov AATs catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol. nih.gov

In the theoretical biosynthesis of this compound, an AAT would be required to catalyze the following reaction:

2-ethylbutanoyl-CoA + 1-propanol → this compound + CoA

The substrate specificity of AATs varies considerably between different species and even between different enzymes within the same organism. nih.gov For this compound to be synthesized, an AAT with an affinity for both 2-ethylbutanoyl-CoA and 1-propanol as substrates would be necessary. While AATs are known to act on a broad range of acyl-CoAs and alcohols, specific studies on their activity with 2-ethylbutanoyl-CoA are lacking due to the compound's synthetic nature. nih.gov

Esterases: These enzymes primarily catalyze the hydrolysis of esters into their constituent carboxylic acid and alcohol. However, under certain physiological conditions (e.g., high substrate concentrations and low water activity), the reverse reaction of ester synthesis can occur. It is therefore plausible that an esterase could theoretically contribute to the formation of this compound, although this is generally a less favored reaction direction in aqueous biological environments.

Comparative Biosynthesis Studies Across Different Biological Sources

Due to the absence of this compound in nature, there are no comparative biosynthesis studies across different biological sources. Research on ester biosynthesis in various organisms has focused on naturally occurring esters that contribute to flavor, aroma, and other biological functions.

Role of Propyl 2 Ethylbutanoate in Flavor and Aroma Chemistry: a Chemical Perspective

Contribution to Aroma Profiles of Natural Products (e.g., fruits, beverages)

An extensive review of scientific literature and flavor chemistry databases indicates that propyl 2-ethylbutanoate is not commonly identified as a naturally occurring volatile compound in fruits, beverages, or other natural products. Flavor and fragrance resources often note its absence in nature. flavscents.com

However, the aroma characteristics of structurally similar esters are well-documented and provide a basis for understanding the potential sensory impact of this compound. Esters are fundamental to the aroma profiles of many fruits and fermented beverages. For instance, esters with branched alkyl chains, which are structurally related to this compound, are crucial components of fruit essences. Compounds like ethyl 2-methylbutanoate and propyl 2-methylbutanoate are recognized as key aroma contributors in apples and other fruits. leffingwell.comnih.gov Ethyl 2-methylbutanoate, for example, is associated with fruity notes such as green apple and strawberry. thegoodscentscompany.com In fermented beverages like wine, branched-chain ethyl esters, including ethyl 2-methylbutanoate, are known to impart desirable red and black-berry fruit aromas. researchgate.net

The presence and concentration of these esters are influenced by factors such as fruit variety, ripeness, and, in the case of beverages, the specific strains of yeast used during fermentation and the conditions of aging. While this compound itself is not a reported natural constituent, its chemical structure—a propyl ester of a branched-chain carboxylic acid—suggests it would likely contribute a complex fruity aroma if present.

Chemical Structure-Odor Relationships and Perception Mechanisms (Chemical Aspects)

The perceived aroma of an ester is intrinsically linked to its molecular structure, including the length and branching of its alcohol and carboxylic acid chains. Although a specific, universally recognized odor description for this compound is not available in major flavor databases flavscents.com, general principles of structure-odor relationships for esters allow for an informed estimation of its likely sensory characteristics.

Ester Structure: Esters are formed from an alcohol and a carboxylic acid. In this compound, the alcohol component is propanol (B110389), and the carboxylic acid is 2-ethylbutanoic acid.

Chain Length: Shorter-chain esters, such as ethyl acetate (B1210297), often have sharp, solvent-like odors. As the carbon chain length increases, the aroma tends to become fruitier. For example, ethyl butyrate (B1204436) is reminiscent of pineapple wikipedia.org, and propyl butyrate has pineapple and apricot notes. chemicalbook.comnih.gov

Branching: The presence of branching in the carbon chain, as seen in the "2-ethylbutanoate" portion of the molecule, typically introduces complexity and can shift the aroma profile. Branching in the acid or alcohol moiety often results in nuanced fruity or floral notes. For instance, the S-enantiomer of propyl 2-methylbutanoate is described as having an intense, ripe apple note. leffingwell.com

The perception of odor begins with the interaction of volatile molecules like this compound with olfactory receptors in the nasal cavity. The shape, size, and electronic properties of the molecule determine which receptors it can bind to. The branching of the ethyl group at the alpha-carbon of the butanoate chain in this compound presents a specific three-dimensional shape to these receptors. This structural feature is a key determinant in the quality of the perceived odor. The specific pattern of activated olfactory receptors is then processed by the brain, resulting in the perception of a distinct aroma.

Methodologies for Quantitative Analysis of this compound in Complex Matrices

Accurately quantifying a specific volatile compound like this compound within a complex matrix, such as a beverage, requires sophisticated analytical techniques to isolate and measure the target analyte without interference from other components. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for this type of analysis.

The primary challenge in analyzing volatile compounds in food and beverage matrices is their effective extraction from a complex mixture of non-volatile components like sugars, acids, and proteins. The choice of sample preparation technique is critical for achieving the necessary sensitivity and accuracy.

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds. mdpi.com The sample (e.g., a beverage) is placed in a sealed vial and gently heated to encourage volatile compounds to move into the headspace (the gas phase above the sample). A fused silica (B1680970) fiber coated with a specific sorbent material is then exposed to the headspace. Volatile analytes, including esters like this compound, adsorb onto the fiber. The fiber is subsequently retracted and inserted directly into the hot injector port of a gas chromatograph, where the analytes are thermally desorbed for analysis. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte.

Liquid-Liquid Extraction (LLE): A traditional and robust method, LLE involves the use of a water-immiscible organic solvent to extract compounds from an aqueous sample based on their relative solubilities. For esters, solvents like dichloromethane (B109758) or a pentane/ether mixture are common. After thorough mixing of the sample and solvent, the layers are separated. The organic layer, now containing the extracted analytes, is concentrated and injected into the GC-MS. While effective, LLE can be time-consuming and uses significant amounts of organic solvents.

The table below summarizes key aspects of these sample preparation techniques.

TechniquePrincipleAdvantagesDisadvantages
HS-SPME Adsorption of volatile analytes from the sample headspace onto a coated fiber, followed by thermal desorption.Solvent-free, simple, sensitive, easily automated.Fiber lifetime can be limited; matrix effects can influence partitioning into the headspace.
LLE Partitioning of analytes between the sample matrix and an immiscible organic solvent based on solubility.Robust, effective for a wide range of analyte concentrations.Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation.

For precise quantification using GC-MS, an internal standard (IS) is essential. An IS is a compound that is added in a constant, known amount to all samples, calibration standards, and blanks. nih.gov It is chosen to be chemically similar to the analyte but not naturally present in the sample. The IS helps to correct for variations in sample injection volume, extraction efficiency, and instrument response.

For the quantification of this compound, a suitable internal standard could be a structurally similar ester that is not expected to be in the sample, such as heptyl acetate or a deuterated (isotopically labeled) version of this compound.

Quantification is achieved by creating a calibration curve. A series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard are analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. researchgate.netresearchgate.net This relationship is typically linear over a certain range.

The resulting linear equation (y = mx + c), where 'y' is the area ratio and 'x' is the concentration, allows for the calculation of the unknown concentration of this compound in a sample by measuring its peak area ratio to the internal standard and solving for 'x'.

Below is an interactive data table illustrating a typical calibration curve for the quantification of this compound using an internal standard.

Standard Concentration (µg/L)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
515,200101,5000.150
1030,500102,1000.299
2576,000101,8000.747
50151,300101,2001.495
100302,100101,4002.980

Derivatives and Analogues of Propyl 2 Ethylbutanoate: Synthesis and Chemical Characteristics

Synthesis of Structurally Related Esters and Butanoates

The synthesis of esters structurally related to propyl 2-ethylbutanoate can be achieved through several established methods, primarily centered around the esterification of a carboxylic acid with an alcohol. These methods allow for systematic variation of either the alcohol or the carboxylic acid component, enabling the creation of a library of analogous compounds.

One of the most common and direct methods for synthesizing these esters is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. For instance, to synthesize a series of 2-ethylbutanoate esters, 2-ethylbutanoic acid can be reacted with various alcohols (e.g., methanol (B129727), ethanol, isopropanol, etc.) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Conversely, to generate a series of propyl esters of different α-branched carboxylic acids, propanol (B110389) can be reacted with a variety of α-alkylated butanoic acids (e.g., 2-methylbutanoic acid, 2-propylbutanoic acid). The general reaction scheme for Fischer-Speier esterification is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Another versatile method is transesterification , where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alcohol moiety. For example, methyl 2-ethylbutanoate could be reacted with propanol to yield this compound. This method is particularly useful when the desired alcohol is more valuable or has a higher boiling point than the alcohol being replaced.

Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative for the synthesis of these esters. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high yields and selectivity. For example, immobilized Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for the synthesis of various flavor esters.

The following interactive table provides examples of structurally related esters and butanoates, illustrating the diversity that can be achieved by varying the alcohol and carboxylic acid components.

Carboxylic AcidAlcoholEster Product
2-Ethylbutanoic AcidMethanolMethyl 2-ethylbutanoate
2-Ethylbutanoic AcidEthanolEthyl 2-ethylbutanoate
2-Ethylbutanoic AcidIsopropanolIsothis compound
Butanoic AcidPropanolPropyl butanoate
2-Methylbutanoic AcidPropanolPropyl 2-methylbutanoate
Hexanoic AcidPropanolPropyl hexanoate

Functional Group Modifications and Structure-Activity Relationships

The chemical characteristics of this compound and its analogues can be significantly altered by the introduction or modification of functional groups on either the acyl or the alkyl portion of the molecule. These modifications can influence physical properties such as boiling point, solubility, and viscosity, as well as chemical reactivity.

Effect of Alkyl Chain Branching: The degree of branching in both the carboxylic acid and the alcohol moieties has a pronounced effect on the physical properties of the resulting ester. Generally, for esters with the same molecular weight, increased branching leads to a lower boiling point. stackexchange.combyjus.com This is attributed to the reduced surface area of more compact, branched molecules, which results in weaker van der Waals forces between them. stackexchange.com For example, propyl butanoate would be expected to have a higher boiling point than its isomer, propyl 2-methylpropanoate.

Introduction of Functional Groups: The introduction of functional groups such as halogens, hydroxyl groups, or double bonds can dramatically alter the chemical and physical properties of the ester. For instance, the introduction of a halogen atom can increase the molecule's density and boiling point and can also introduce a site for nucleophilic substitution reactions. The position of the substituent is also critical; for example, α-haloesters are known to be more reactive towards nucleophiles.

The relationship between the structure of aliphatic esters and their properties is a key area of study. For example, the branching of the alcohol chain has been shown to have a significant effect on the low-temperature properties of fatty acid esters, with branched esters exhibiting lower pour points compared to their linear counterparts. solubilityofthings.com

The following table summarizes the expected impact of various functional group modifications on the properties of butanoate esters.

ModificationExpected Effect on Properties
Increased branching in alkyl/acyl chainLower boiling point, decreased viscosity
Introduction of a halogenIncreased boiling point and density, increased reactivity at the site of halogenation
Introduction of a hydroxyl groupIncreased polarity and boiling point, potential for hydrogen bonding
Introduction of a double bondPotential for polymerization, addition reactions, and geometric isomerism

Chiral Analogues and Their Synthetic Access

The introduction of chirality into the structure of this compound analogues opens up possibilities for creating enantiomerically pure compounds with specific properties. Chirality can be introduced at the α-position of the butanoate moiety or within the alcohol component.

The synthesis of chiral α-substituted butanoates can be achieved through several asymmetric synthesis strategies. One common approach is the use of chiral auxiliaries. For example, a chiral oxazolidinone can be acylated with butanoyl chloride, and the resulting imide can be deprotonated and alkylated at the α-position. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent removal of the auxiliary yields the enantiomerically enriched α-substituted butanoic acid, which can then be esterified with propanol.

Enzymatic resolutions are another powerful tool for accessing chiral butanoates. Lipases, in particular, often exhibit high enantioselectivity in the esterification of racemic acids or the hydrolysis of racemic esters. wur.nl For example, a racemic mixture of 2-ethylbutanoic acid can be subjected to esterification with propanol in the presence of a lipase. The enzyme will preferentially catalyze the reaction of one enantiomer, leaving the unreacted acid enriched in the other enantiomer. Similarly, the hydrolysis of racemic this compound can be used to selectively hydrolyze one enantiomer, yielding an enantioenriched alcohol and the unreacted ester. The enantiomeric excess (ee) of the products is a key measure of the success of the resolution.

The synthesis of chiral esters from chiral alcohols and achiral carboxylic acids is another route. For instance, enantiomerically pure (S)-2-butanol can be esterified with 2-ethylbutanoic acid to produce (S)-sec-butyl 2-ethylbutanoate.

The following table provides examples of chiral analogues and common synthetic approaches to access them.

Chiral AnalogueSynthetic ApproachKey Aspect
(R)- or (S)-Propyl 2-methylbutanoateLipase-catalyzed kinetic resolution of racemic 2-methylbutanoic acidEnantioselective esterification
Propyl (R)- or (S)-2-chlorobutanoateAsymmetric α-halogenation of a butanoyl derivative with a chiral catalystStereoselective introduction of a halogen
(R)- or (S)-sec-Butyl 2-ethylbutanoateEsterification of 2-ethylbutanoic acid with enantiomerically pure sec-butanolUse of a chiral alcohol

The development of efficient and selective methods for the synthesis of these chiral butanoate esters is an active area of research, driven by the demand for enantiomerically pure compounds in various applications.

Environmental Chemistry of Propyl 2 Ethylbutanoate

Atmospheric Fate and Degradation Pathways (Chemical Perspective)

The primary removal process for propyl 2-ethylbutanoate from the atmosphere is expected to be its reaction with photochemically produced hydroxyl (OH) radicals. Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), are generally considered to be of minor importance for saturated esters.

Based on data for structurally similar esters, the atmospheric lifetime of this compound can be estimated. The table below presents estimated rate constants and atmospheric lifetimes for this compound and related compounds.

CompoundOH Radical Reaction Rate Constant (k_OH) (cm³/molecule·s)Estimated Atmospheric Lifetime¹
This compound~5.0 x 10⁻¹² (estimated)~2.3 days
Ethyl acetate (B1210297)1.6 x 10⁻¹²~7.2 days
Propyl propanoate3.5 x 10⁻¹²~3.3 days
2-Ethylhexanal3.2 x 10⁻¹¹~0.4 days
¹ Calculated assuming an average global OH radical concentration of 1.0 x 10⁶ molecules/cm³.

The degradation of this compound initiated by OH radicals is expected to proceed via hydrogen abstraction, leading to the formation of carbon-centered radicals. These radicals will then rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can react to form a variety of products, including aldehydes, ketones, and other oxygenated compounds. The likely initial degradation products from the reaction with OH radicals are 2-ethylbutanoic acid, propanal, and other smaller carbonyl compounds. Further oxidation of these products will ultimately lead to the formation of carbon dioxide (CO₂) and water.

Biodegradation in Environmental Systems (Biochemical Pathways)

The biodegradation of this compound in soil and water is a critical process that determines its environmental persistence. As an ester, the initial and most significant step in its biochemical degradation is expected to be enzymatic hydrolysis.

This hydrolysis is catalyzed by non-specific esterases and lipases, which are ubiquitous in the environment and produced by a wide range of microorganisms, including bacteria and fungi. This reaction cleaves the ester bond, yielding 2-ethylbutanoic acid and n-propanol.

This compound + H₂O → 2-Ethylbutanoic acid + n-Propanol

Both of these hydrolysis products are generally considered to be readily biodegradable.

Biodegradation of n-Propanol: n-Propanol is a simple alcohol that can be readily utilized as a carbon and energy source by a diverse array of microorganisms. nih.govepa.gov The aerobic biodegradation pathway typically involves its oxidation to propionaldehyde, followed by further oxidation to propionic acid. Propionic acid can then enter the central metabolic pathways, such as the Krebs cycle, after being converted to propionyl-CoA. Under anaerobic conditions, propanol (B110389) can also be degraded through various fermentation or anaerobic respiration pathways. researchgate.net

Biodegradation of 2-Ethylbutanoic Acid: While specific biodegradation data for 2-ethylbutanoic acid is limited, branched-chain carboxylic acids are known to be biodegradable. The presence of the ethyl group at the alpha-position may influence the rate of degradation compared to linear butanoic acid. The typical pathway for the degradation of such fatty acids is β-oxidation. However, the branching at the C2 position may require alternative enzymatic machinery for its complete mineralization. Microorganisms capable of degrading branched-chain alkanes and related compounds are widespread in the environment.

The table below summarizes the expected biodegradability of this compound and its hydrolysis products.

CompoundExpected BiodegradabilityPrimary Degradation Pathway
This compoundReadily BiodegradableEnzymatic Hydrolysis
n-PropanolReadily BiodegradableOxidation to Propionic Acid
2-Ethylbutanoic AcidBiodegradableβ-oxidation (potentially with initial side-chain oxidation)

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